molecular formula C15H12O5 B1348658 (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-03-4

(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No.: B1348658
CAS No.: 664366-03-4
M. Wt: 272.25 g/mol
InChI Key: GZTDMFIUPUXXTH-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is a complex organic compound with the molecular formula C15H12O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furochromenone core, followed by functionalization to introduce the acetic acid moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Biologically, this compound may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects .

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. Research may focus on their potential as anti-inflammatory, anticancer, or antimicrobial agents .

Industry

Industrially, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, altering cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromenone derivatives and related heterocyclic compounds. Examples are:

Uniqueness

What sets (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid apart is its specific substitution pattern and functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and application in various fields .

Properties

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-6-19-12-5-13-10(3-9(7)12)8(2)11(4-14(16)17)15(18)20-13/h3,5-6H,4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTDMFIUPUXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358986
Record name (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664366-03-4
Record name (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 2
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 3
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 4
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 5
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 6
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

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